4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 866039-82-9 . It has a molecular weight of 267.44 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25N3S/c1-3-4-5-6-11-7-9-12(10-8-11)13-15-16-14(18)17(13)2/h11-12H,3-10H2,1-2H3, (H,16,18) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 267.44 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Electrochemical and Corrosion Inhibition Studies
Triazole derivatives, similar to 4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol, have been studied for their electrochemical properties and effectiveness as corrosion inhibitors. For instance, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has shown significant corrosion inhibition efficiency for copper in saline environments, attributed to its ability to form a protective film on the metal surface through chemical adsorption involving its sulphur and nitrogen atoms (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Photovoltaic Applications
Triazole derivatives have been utilized in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy technologies. A study explored a thiolate/disulfide organic-based electrolyte system for DSSCs, emphasizing the electrocatalytic activity of counter electrodes towards the regeneration of the electrolytes. This research highlights the role of triazole compounds in improving the stability and efficiency of solar cell devices (Hilmi, Shoker, & Ghaddar, 2014).
Fluorescent Behavior and Synthesis
The synthesis of triazole regioisomers has been explored for their potential fluorescent behavior. Notably, compounds with electron-withdrawing substituents exhibited faster reactions and higher yields, along with remarkable fluorescent properties. Such insights are crucial for developing materials with specific optical characteristics for applications in sensing, imaging, and molecular diagnostics (Kamalraj, Senthil, & Kannan, 2008).
Antioxidant Activity
Research into triazole derivatives has also covered their antioxidant capabilities. Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have demonstrated potent antioxidant activity, offering pathways for the development of new antioxidant agents. These findings underline the chemical diversity and functional adaptability of triazole compounds in mitigating oxidative stress (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
DNA Methylation Inhibitors
Another significant application is the development of new DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives. These compounds have been studied for their anti-tumor activity and effects on the methylation level of tumor DNA, indicating their potential in cancer research and therapy (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-3-[(4-pentylcyclohexyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3S/c1-3-4-5-6-12-7-9-13(10-8-12)11-14-16-17-15(19)18(14)2/h12-13H,3-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKAXWKRNQMRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CC2=NNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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